molecular formula C8H15NO6 B7799020 N-Acetyl-D-Galactosamine CAS No. 31022-50-1

N-Acetyl-D-Galactosamine

Cat. No.: B7799020
CAS No.: 31022-50-1
M. Wt: 221.21 g/mol
InChI Key: OVRNDRQMDRJTHS-KEWYIRBNSA-N
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Mechanism of Action

Target of Action

The primary target of 2-Acetamido-2-Deoxy-D-Galactopyranose (also known as N-Acetyl-D-Galactosamine) is the glycosyltransferase enzyme . This enzyme is responsible for the incorporation of glucosamine into O-glycans . The compound also targets the MUC1 protein in breast cancer cell lines, such as MDF-7 .

Mode of Action

2-Acetamido-2-Deoxy-D-Galactopyranose acts as a competitive inhibitor of the glycosyltransferase enzyme . It mimics the structure of GalNAc-α-1-O-serine/theonine, thereby blocking the β1,3-galactosyltransferase involved in O-glycosylation elongation . This results in the inhibition of O-glycosylation, a critical process in the biosynthesis of mucin .

Biochemical Pathways

The compound affects the O-glycosylation pathway . By inhibiting the glycosyltransferase enzyme, it prevents the incorporation of glucosamine into O-glycans . This alters the biosynthesis of mucin, a type of glycoprotein, and impacts the expression of the MUC1 protein in certain cancer cells .

Result of Action

The inhibition of O-glycosylation by 2-Acetamido-2-Deoxy-D-Galactopyranose leads to the suppression of mucin biosynthesis . This results in the decreased expression of the MUC1 protein in breast cancer cell lines . In the context of HIV replication, the compound has been shown to increase the percentage of infected cells and the amount of viral particles .

Action Environment

The action, efficacy, and stability of 2-Acetamido-2-Deoxy-D-Galactopyranose can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules or drugs, and the specific characteristics of the cell types it interacts with. For instance, its ability to inhibit O-glycosylation can vary across different cell lines .

Biochemical Analysis

Biochemical Properties

2-Acetamido-2-Deoxy-D-Galactopyranose plays a crucial role in biochemical reactions. It is a N-acetyl-D-hexosamine and a N-acetylgalactosamine

Cellular Effects

It has been suggested that it may have antitumor properties

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

2-Acetamido-2-Deoxy-D-Galactopyranose is involved in certain metabolic pathways It interacts with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels

Preparation Methods

The preparation of N-Acetyl-D-Galactosamine involves several synthetic routes. One common method includes the peracetylation of D-galactosamine hydrochloride to prepare D-galactosamine pentaacetate, followed by the removal of O-acetylation to produce this compound . The reaction system typically contains D-galactosamine hydrochloride, a solvent, an acylating agent such as acetic anhydride, and an acid-binding agent like 4-dimethylaminopyridine. The reaction temperature ranges from -5°C to 5°C . This method is advantageous due to its mild reaction conditions and scalability for industrial production .

Chemical Reactions Analysis

N-Acetyl-D-Galactosamine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form this compound-1-phosphate . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

IUPAC Name

N-[(3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6+,7-,8?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRNDRQMDRJTHS-KEWYIRBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1136-42-1, 31022-50-1
Record name Galactopyranose, 2-acetamido-2-deoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001136421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetylgalactosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031022501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods

Procedure details

N-Acetylhexosamine dialdose may, for example, be manufactured by oxidation of the 6-position of N-acetylhexosamine either chemically or enzymatically. An example of the chemical oxidation is a Fenton method where oxidation is carried out with hydrogen peroxide in the presence of a ferrous salt while that of the enzymatic oxidation is an oxidation using galactose oxidase [EC 1.1.3.9; Cooper, et al.; The Journal of Biological Chemistry, volume 234, pages 445-448 (1959)]. Oxidation of N-acetyl-D-galactosamine with galactose oxidase gives N-acetylgalactosamine dialdose.
[Compound]
Name
N-Acetylhexosamine dialdose
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[Compound]
Name
ferrous
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galactose
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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